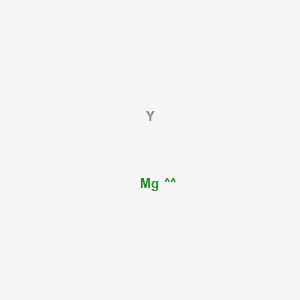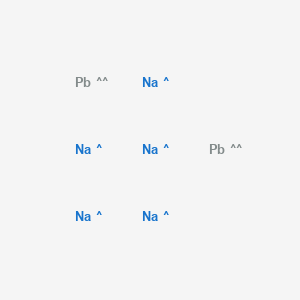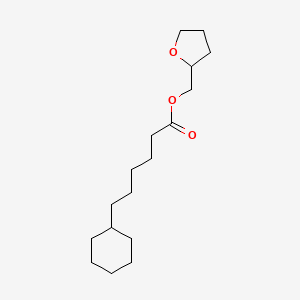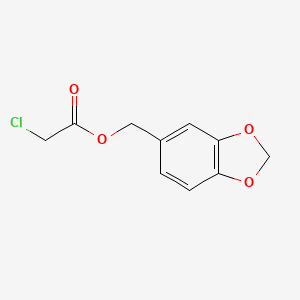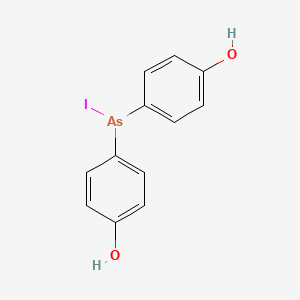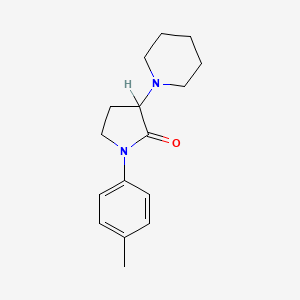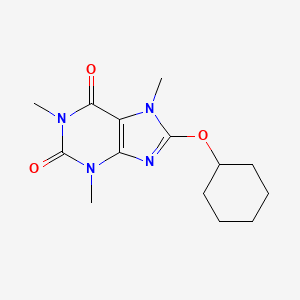
8-(Cyclohexyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Cyclohexyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a cyclohexyloxy group attached to the purine ring, which is further substituted with three methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclohexyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves the nucleophilic substitution reaction of a suitable purine derivative with cyclohexanol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to generate the alkoxide anion, which then reacts with the purine derivative to form the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to achieve optimal yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.
化学反应分析
Types of Reactions
8-(Cyclohexyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride or potassium carbonate in DMSO or THF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
8-(Cyclohexyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-(Cyclohexyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: A compound with similar structural features but different functional groups.
8-Methoxypsoralen: Another purine derivative with distinct biological activities.
8-Mannosyloxyadenosine: A nucleoside analog with a glycosidic linkage at the 8-position.
Uniqueness
8-(Cyclohexyloxy)-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione is unique due to the presence of the cyclohexyloxy group, which imparts distinct physicochemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
5463-56-9 |
|---|---|
分子式 |
C14H20N4O3 |
分子量 |
292.33 g/mol |
IUPAC 名称 |
8-cyclohexyloxy-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H20N4O3/c1-16-10-11(17(2)14(20)18(3)12(10)19)15-13(16)21-9-7-5-4-6-8-9/h9H,4-8H2,1-3H3 |
InChI 键 |
KZMRBRRFMCZCLZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(N=C1OC3CCCCC3)N(C(=O)N(C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


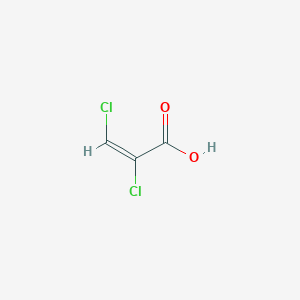
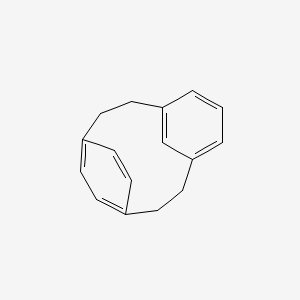
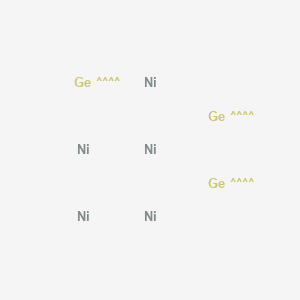
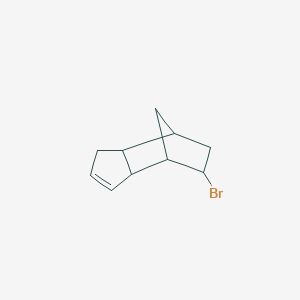
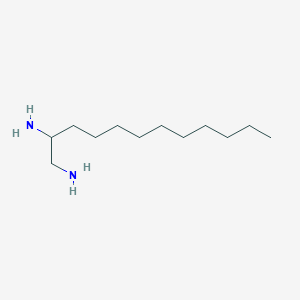
![4-[Methyl(phenyl)amino]benzene-1-sulfonic acid](/img/structure/B14732369.png)
